molecular formula C11H16ClNO2 B2934241 [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride CAS No. 473801-85-3

[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride

Cat. No.: B2934241
CAS No.: 473801-85-3
M. Wt: 229.7
InChI Key: GVLJHZRORICYNE-UHFFFAOYSA-N
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Description

“[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride” is a chemical compound with the CAS Number: 654683-88-2 . Its molecular weight is 193.25 . The IUPAC name for this compound is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanamine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H15NO2/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10/h3-4,7,9H,2,5-6,12H2,1H3 . This code provides a unique representation of the compound’s molecular structure .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 193.25 . More detailed physical and chemical properties are not available in the current literature .

Safety and Hazards

This compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future research directions for this compound could involve further investigation into its biological activities . Additionally, more research could be done to fully understand its synthesis and chemical reactions .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-2)9-3-4-10-11(7-9)14-6-5-13-10;/h3-4,7-8,12H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLJHZRORICYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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